![molecular formula C11H11N3O4 B598344 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester CAS No. 157688-27-2](/img/structure/B598344.png)
6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
Overview
Description
6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is a chemical compound with the molecular formula C11H11N3O4 . It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals and alloys .
Molecular Structure Analysis
The molecular structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester consists of a benzimidazole ring attached to an acetic acid ethyl ester group . The molecular weight of the compound is 249.22 g/mol .Chemical Reactions Analysis
Benzimidazole derivatives, including 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester, are known to act as corrosion inhibitors . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .Future Directions
Benzimidazole derivatives, including 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester, have shown promising applications as corrosion inhibitors . Future research may focus on further exploring these properties and developing new applications for these compounds. Additionally, the synthesis of benzimidazole derivatives is an active area of research, with recent advances in the regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNMYWCSRXDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester |
Synthesis routes and methods
Procedure details
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